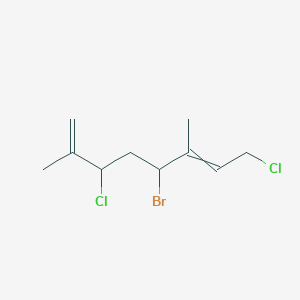![molecular formula C9H15N3O7 B14482416 2,2'-[5-(Hydroxymethyl)-5-nitrodihydropyrimidine-1,3(2H,4H)-diyl]diacetic acid CAS No. 67860-14-4](/img/structure/B14482416.png)
2,2'-[5-(Hydroxymethyl)-5-nitrodihydropyrimidine-1,3(2H,4H)-diyl]diacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[5-(Hydroxymethyl)-5-nitrodihydropyrimidine-1,3(2H,4H)-diyl]diacetic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a dihydropyrimidine ring substituted with hydroxymethyl and nitro groups, and two acetic acid moieties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[5-(Hydroxymethyl)-5-nitrodihydropyrimidine-1,3(2H,4H)-diyl]diacetic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with urea or thiourea, followed by nitration and subsequent functional group modifications to introduce the hydroxymethyl and acetic acid groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to maintain consistent quality and output.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[5-(Hydroxymethyl)-5-nitrodihydropyrimidine-1,3(2H,4H)-diyl]diacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The acetic acid moieties can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Esterification typically involves alcohols and acid catalysts, while amidation requires amines and coupling agents like carbodiimides.
Major Products
Oxidation: Conversion to 2,2’-[5-(Carboxymethyl)-5-nitrodihydropyrimidine-1,3(2H,4H)-diyl]diacetic acid.
Reduction: Formation of 2,2’-[5-(Hydroxymethyl)-5-aminodihydropyrimidine-1,3(2H,4H)-diyl]diacetic acid.
Substitution: Various esters or amides depending on the reagents used.
Applications De Recherche Scientifique
2,2’-[5-(Hydroxymethyl)-5-nitrodihydropyrimidine-1,3(2H,4H)-diyl]diacetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Investigated for its therapeutic potential in treating certain diseases due to its unique functional groups.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 2,2’-[5-(Hydroxymethyl)-5-nitrodihydropyrimidine-1,3(2H,4H)-diyl]diacetic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, potentially affecting cellular oxidative stress pathways. The hydroxymethyl group may form hydrogen bonds with biological macromolecules, influencing their structure and function. The dihydropyrimidine ring can interact with nucleic acids or proteins, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-(5-Methyl-5-nitrodihydropyrimidine-1,3(2H,4H)-diyl)diacetic acid
- 2,2’-(2,5-Dihydroxy-1,4-phenylene)diacetic acid
Uniqueness
Compared to similar compounds, 2,2’-[5-(Hydroxymethyl)-5-nitrodihydropyrimidine-1,3(2H,4H)-diyl]diacetic acid is unique due to the presence of both hydroxymethyl and nitro groups on the dihydropyrimidine ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
67860-14-4 |
|---|---|
Formule moléculaire |
C9H15N3O7 |
Poids moléculaire |
277.23 g/mol |
Nom IUPAC |
2-[3-(carboxymethyl)-5-(hydroxymethyl)-5-nitro-1,3-diazinan-1-yl]acetic acid |
InChI |
InChI=1S/C9H15N3O7/c13-5-9(12(18)19)3-10(1-7(14)15)6-11(4-9)2-8(16)17/h13H,1-6H2,(H,14,15)(H,16,17) |
Clé InChI |
CTMRMNKSSOXUGW-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN(CN1CC(=O)O)CC(=O)O)(CO)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-[(4-Butylphenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14482336.png)
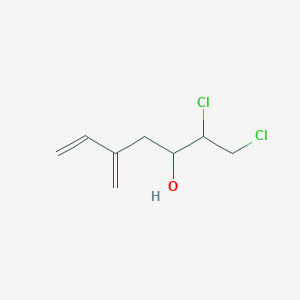

![[(Trichloromethyl)disulfanyl]acetic acid](/img/structure/B14482350.png)
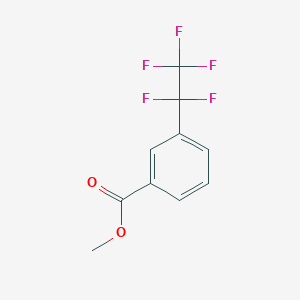
![3,4',5-Tris[(methylsulfanyl)methyl]-1,1'-biphenyl](/img/structure/B14482365.png)
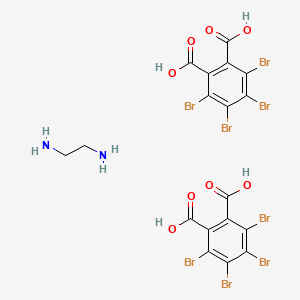

![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methoxyphenyl]azo]-N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-](/img/structure/B14482390.png)
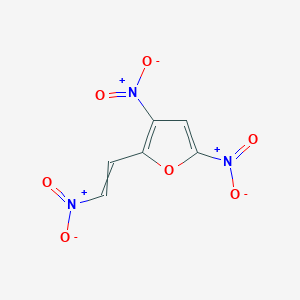

![1,1-Dichloro-2-[(dichloromethoxy)methyl]-2-methylcyclopropane](/img/structure/B14482408.png)

